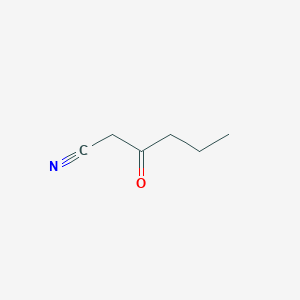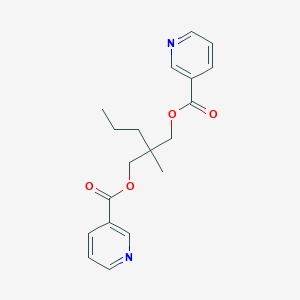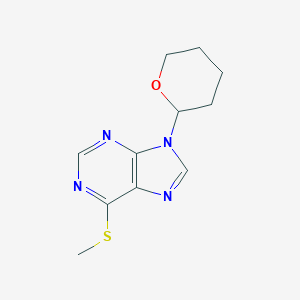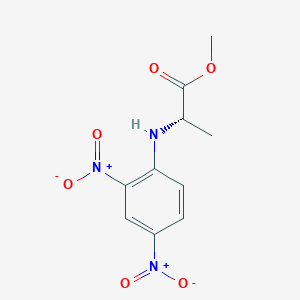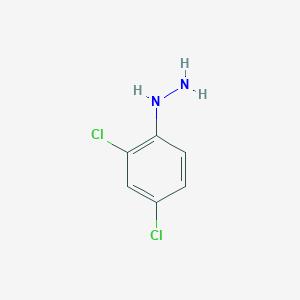
(2,4-Dichlorophenyl)hydrazine
Descripción general
Descripción
(2,4-Dichlorophenyl)hydrazine is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectrophotometric Determination of Hydrazine : (2,4-Dichlorophenyl)hydrazine is used in a derivative form (2,4-dinitrophenylhydrazine) for the spectrophotometric determination of hydrazine. This process is applicable in monitoring boiler feed water quality (George, Nagaraja, & Balasubramanian, 2008).
Detection of Water Pollutants : In environmental science, this compound derivatives are used for the electrochemical detection of water pollutants such as hydrazine and 4-chlorophenol, important due to their impact on human health (Tahernejad-Javazmi et al., 2018).
Preparation of Heterocyclic Compounds : It plays a role in the synthesis of heterocyclic compounds with potential biological activities. The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine and hydrazines forms derivatives that exhibit antimicrobial and antifungal properties (Sayed et al., 2003).
Antimicrobial and Antifungal Activity : Synthesis of substituted hydrazones and thiazolidinones from this compound derivatives has shown moderate activity against pathogens like Candida albicans (Papakonstantinou-Garoufalias et al., 2002).
High-throughput Synthesis : It is used in high-throughput synthesis methods for the regioselective alkylations of hydrazine derivatives, facilitating the production of various hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).
Photosynthesis Research : this compound has been used in photosynthesis research as an electron donor to Photosystem II, highlighting its role in understanding the biochemical processes in plants (Heath, 1971).
Fungicidal Activity : Synthesis of novel aroyl hydrazones and oxadiazoles from this compound derivatives and their evaluation for fungicidal properties against plant pathogens demonstrates its potential in agriculture (Dutta, Goswami, & Kataky, 1986).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been shown to inhibit the growth of hl60 cells , suggesting that it may interact with cellular targets involved in cell proliferation
Mode of Action
It has been reported to have a synergistic interaction with piroxicam, enhancing its efficacy and resulting in a faster onset of action and longer duration of action . This suggests that (2,4-Dichlorophenyl)hydrazine may modulate the activity of other drugs, potentially by affecting their metabolism or distribution within the body.
Biochemical Pathways
Given its reported effects on cell proliferation , it may impact pathways related to cell cycle regulation and apoptosis
Pharmacokinetics
Its ability to enhance the efficacy of piroxicam suggests that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of this compound action is inhibition of cell proliferation, as demonstrated in HL60 cells . When used in combination with piroxicam, it enhances the anti-inflammatory effects of the drug, suggesting that it may have anti-inflammatory properties as well .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Cellular Effects
It has been reported that it can have a synergistic effect when combined with piroxicam, an anti-inflammatory drug, leading to faster onset of action and longer duration of action .
Molecular Mechanism
It is known to be involved in the synthesis of pyrazole analogues of curcumin
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAUBJZUBGGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328292 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13123-92-7 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?
A1: this compound serves as a crucial building block in the synthesis of substituted pyrazoles. [, ] It specifically acts as a nitrogen-containing nucleophile that reacts with enone intermediates, ultimately leading to the formation of the pyrazole ring. The chlorine atoms on the phenyl ring can be further modified, providing opportunities for diversification and exploration of structure-activity relationships in the resulting pyrazole derivatives.
Q2: How does ultrasound irradiation influence the reaction involving this compound in the synthesis of pyrazole derivatives?
A2: Research [] indicates that employing ultrasound irradiation during the cyclocondensation reaction of enones with this compound hydrochloride enhances the reaction efficiency. This technique promotes faster reaction rates and improved yields of the desired 1-(2,4-dichlorophenyl)-3-ethylcarboxylate-1H-pyrazoles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


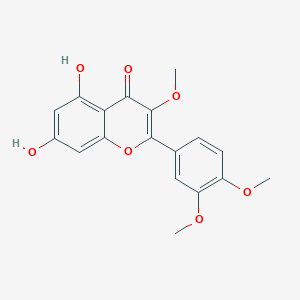
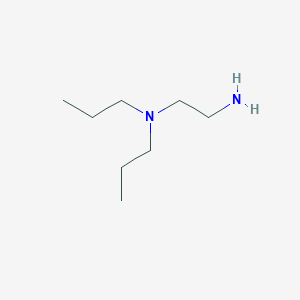
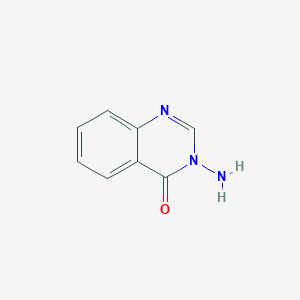

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)



